

Application Note: UPLC-MS/MS Analysis of Peonidin 3-arabinoside in Berry Extracts

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Compound of Interest		
Compound Name:	Peonidin 3-arabinoside	
Cat. No.:	B1532838	Get Quote

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Introduction

Peonidin 3-arabinoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Berries are a particularly rich source of this compound, which is of significant interest to researchers due to its potential antioxidant and health-promoting properties. Accurate and sensitive quantification of **Peonidin 3-arabinoside** in berry extracts is crucial for quality control, standardization of botanical products, and pharmacological studies. This application note provides a detailed protocol for the analysis of **Peonidin 3-arabinoside** in berry extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation

The following table summarizes the quantitative data of **Peonidin 3-arabinoside** found in various berry extracts. Concentrations can vary significantly based on cultivar, growing conditions, and extraction methods.



Berry Species	Cultivar/Type	Concentration of Peonidin 3- arabinoside (mg/100g fresh weight)	Reference
American Cranberry (Vaccinium macrocarpon)	'Woolman'	0.146	[1]
American Cranberry (Vaccinium macrocarpon)	'Crowley'	0.148	[1]
American Cranberry (Vaccinium macrocarpon)	Genetic Clone 'BL-8'	0.138	[1]
American Cranberry (Vaccinium macrocarpon)	'Early Black'	0.050	[1]
American Cranberry (Vaccinium macrocarpon)	Genetic Clone 'BL-22'	0.047	[1]
Bilberry (Vaccinium myrtillus)	Not Specified	3.300	
Highbush Blueberry (Vaccinium corymbosum)	Not Specified	Present, but not quantified	[1]
Lingonberry (Vaccinium vitis-idaea)	Not Specified	Present, but not quantified	[1]

Experimental Protocols

Sample Preparation: Extraction of Peonidin 3arabinoside from Berries



This protocol is optimized for the extraction of anthocyanins, including **Peonidin 3-arabinoside**, from fresh or frozen berries.[2]

Materials:

- Fresh or frozen berries
- Extraction Solvent: Methanol with 2% HCl (v/v) or Acetonitrile with 0.5% formic acid (v/v)[2]
- Homogenizer
- Centrifuge
- Vortex mixer
- 0.2 μm syringe filters
- Autosampler vials

Procedure:

- Weigh approximately 5 grams of fresh or frozen berries.
- Add 20 mL of the extraction solvent to the berries.
- Homogenize the mixture for 2 minutes until a uniform slurry is obtained.
- Vortex the homogenate for 30 seconds.
- Centrifuge the mixture at 13,200 rpm for 5 minutes.[2]
- Carefully collect the supernatant.
- For a second extraction, resuspend the pellet in 10 mL of the extraction solvent, vortex, and centrifuge again.
- Combine the supernatants from both extractions.
- Filter the combined supernatant through a 0.2 μm syringe filter into an autosampler vial.



• Store the extracted sample at -20°C until UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

• UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

- Column: ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm (or equivalent)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	5
1.0	15
8.0	30
8.5	95
10.5	95
10.6	5

| 12.0 | 5 |

Mass Spectrometry Conditions:



- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Parameters for **Peonidin 3-arabinoside**:

Compound	Precursor	Product Ion	Dwell Time	Cone	Collision
	lon (m/z)	(m/z)	(s)	Voltage (V)	Energy (eV)

| **Peonidin 3-arabinoside** | 433 | 301 | 0.05 | 30 | 20 |

• Capillary Voltage: 3.0 kV

• Source Temperature: 150°C

• Desolvation Temperature: 400°C

• Cone Gas Flow: 50 L/h

· Desolvation Gas Flow: 800 L/h

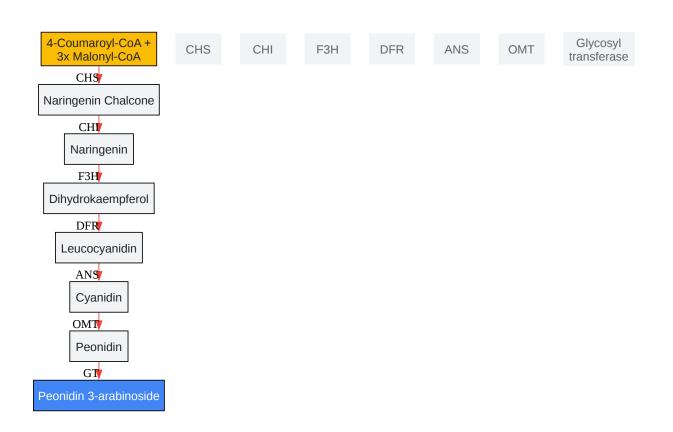
Visualizations



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Caption: Experimental workflow for the analysis of **Peonidin 3-arabinoside**.





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Caption: Simplified anthocyanin biosynthesis pathway leading to **Peonidin 3-arabinoside**.

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References



- 1. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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